

An In-depth Technical Guide to Guluronic Acid Sodium (CAS 32510-76-2)

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Compound of Interest

Compound Name: *Guluronic acid sodium*

Cat. No.: *B15590367*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of **Guluronic acid sodium** (CAS 32510-76-2), a key component of alginates with significant utility in biomedical and pharmaceutical research.

Physicochemical Properties

Guluronic acid sodium is the sodium salt of guluronic acid, a uronic acid and a C-5 epimer of mannuronic acid.^[1] It is a critical component of alginic acid, a polysaccharide derived from brown algae.^[1] The arrangement of guluronic acid (G) and mannuronic acid (M) blocks within the alginate polymer chain dictates its physicochemical properties and gelling capabilities.^[2]

Table 1: Physicochemical Properties of **Guluronic Acid Sodium**

Property	Value	Reference(s)
CAS Number	32510-76-2	[3][4][5]
Molecular Formula	C ₆ H ₉ NaO ₇	[4][5][6]
Molecular Weight	216.12 g/mol	[4][5][6]
Appearance	White to off-white or pale yellow powder	[4]
Solubility in Water	150 mg/mL (ultrasonication may be required)	[3]
pKa of Guluronic Acid	~3.6	[7]
Storage	Store at 4°C for up to 6 months. For long-term storage, desiccate at -20°C.[3][4]	[3][4]

Core Applications in Research and Drug Development

The unique properties of guluronic acid, particularly its ability to form stable hydrogels in the presence of divalent cations, make it an invaluable material in several research and development areas.[8][9]

- **Drug Delivery:** Alginate hydrogels rich in guluronic acid are extensively used for the encapsulation and controlled release of therapeutic agents. The "egg-box" model describes the cross-linking of G-blocks by cations like Ca²⁺, forming a stable, biocompatible matrix for drug entrapment.[9]
- **Tissue Engineering:** The structural similarity of alginate hydrogels to the extracellular matrix makes them excellent scaffolds for tissue regeneration.[10][11] These scaffolds can be tailored to support cell growth, proliferation, and differentiation.
- **Immunomodulation:** Oligomers of guluronic acid have been shown to modulate immune responses, specifically by activating macrophages through Toll-like receptor 4 (TLR4) signaling pathways.[1][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving guluronic acid and alginates.

This protocol describes the preparation of calcium alginate beads, a common method for encapsulating small molecules and biologics.

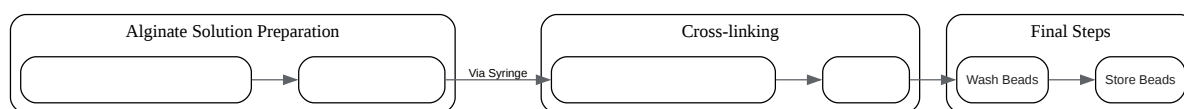
Materials:

- Sodium alginate (with a known G/M ratio)
- Calcium chloride (CaCl_2)
- Deionized water
- Therapeutic agent to be encapsulated
- Magnetic stirrer
- Syringe with a needle (e.g., 22-gauge)

Procedure:

- Prepare the Alginate Solution:
 - Dissolve sodium alginate in deionized water to a final concentration of 1-3% (w/v). Stir the solution at room temperature for several hours until the alginate is completely dissolved.
 - If encapsulating a therapeutic agent, dissolve it in the alginate solution at the desired concentration.
- Prepare the Cross-linking Solution:
 - Prepare a calcium chloride solution of 0.5-2.0 M in deionized water.
- Form the Hydrogel Beads:
 - Draw the alginate-drug solution into a syringe.

- Extrude the solution dropwise into the calcium chloride solution while gently stirring.
- Allow the newly formed beads to cure in the CaCl_2 solution for 30-60 minutes to ensure complete cross-linking.
- Wash and Store the Beads:
 - Collect the beads by filtration or decantation.
 - Wash the beads with deionized water to remove excess calcium chloride and unencapsulated drug.
 - Store the beads in a suitable buffer or medium at 4°C .



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Fig. 1: Workflow for Alginate Hydrogel Bead Preparation.

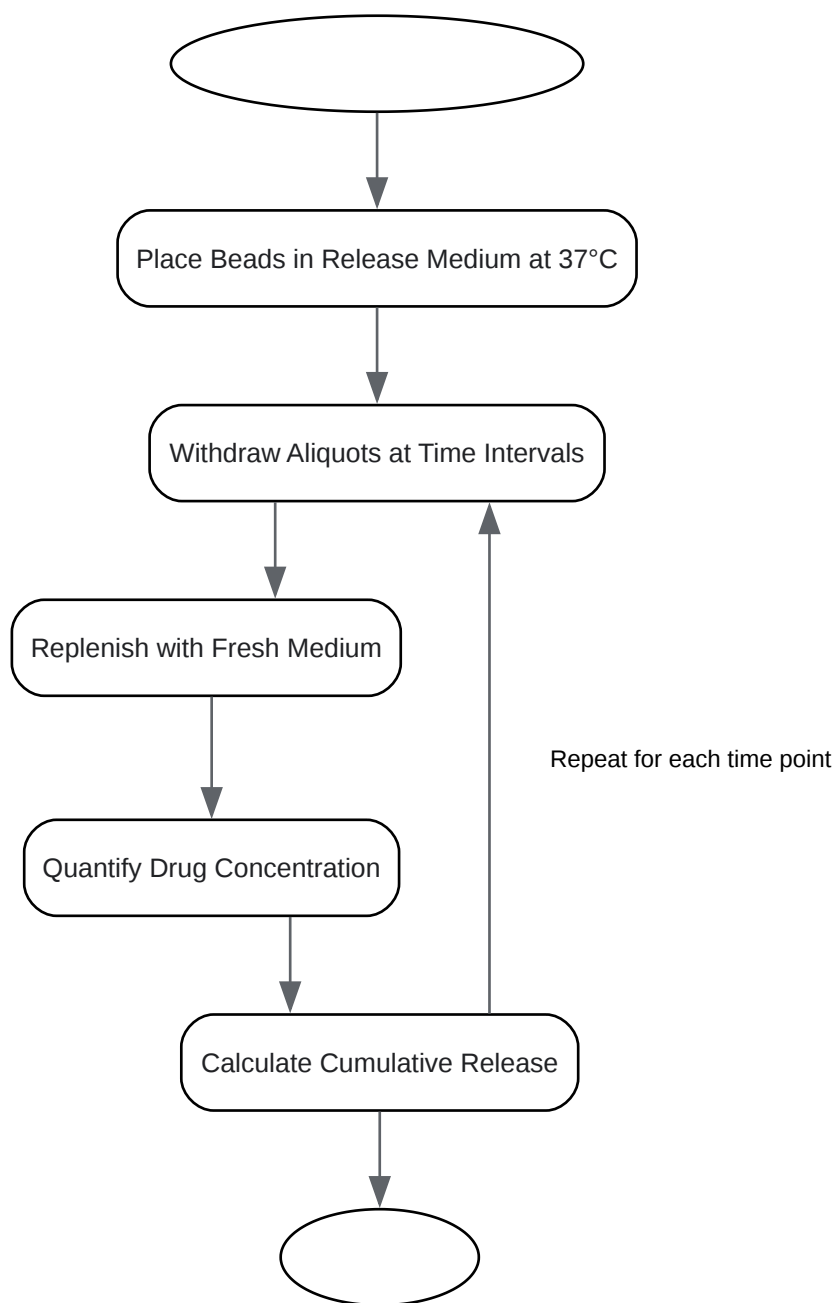
This protocol outlines a typical method for assessing the release kinetics of an encapsulated drug from alginate hydrogels.

Materials:

- Drug-loaded alginate hydrogel beads
- Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., 0.1 M HCl) at pH 1.2
- Franz diffusion cell apparatus or a shaking incubator
- Spectrophotometer or HPLC for drug quantification

Procedure:

- Setup:
 - Place a known quantity of drug-loaded beads into the donor compartment of a Franz diffusion cell.
 - Fill the receptor compartment with pre-warmed (37°C) release medium (e.g., PBS, pH 7.4).
 - Alternatively, place the beads in a known volume of release medium in a tube and place it in a shaking incubator at 37°C.
- Sampling:
 - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the receptor compartment or the tube.
 - Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
- Analysis:
 - Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Data Interpretation:
 - Calculate the cumulative percentage of drug released over time.
 - To simulate the gastrointestinal tract, the study can be initiated in an acidic medium (pH 1.2) for 2 hours, followed by a switch to a neutral medium (pH 7.4).



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Fig. 2: Experimental Workflow for In Vitro Drug Release.

This protocol details the investigation of macrophage activation by GOS, focusing on the analysis of key signaling pathways.^{[1][12]}

Materials:

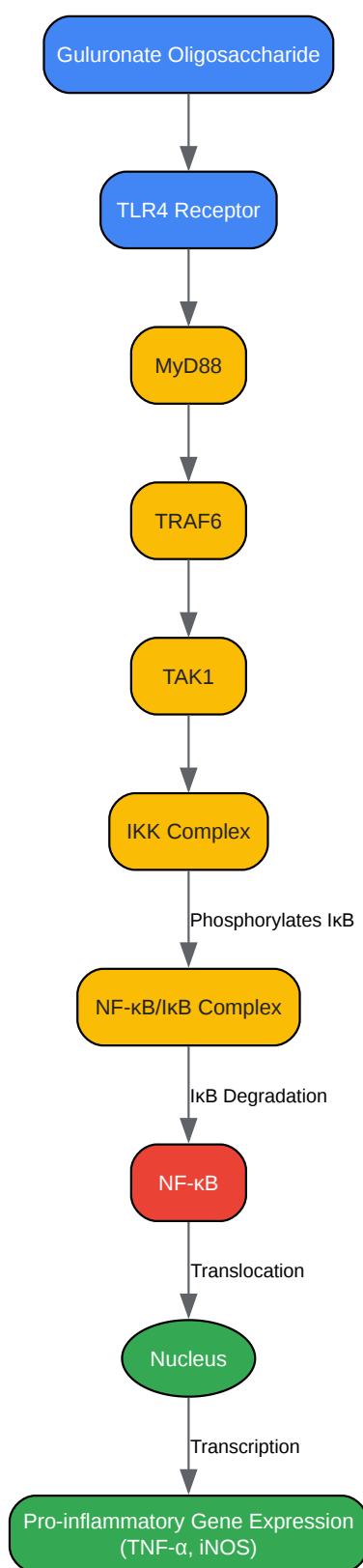
- Macrophage cell line (e.g., RAW 264.7)

- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Guluronate oligosaccharides (GOS)
- LPS (lipopolysaccharide) as a positive control
- Reagents for Western blotting (primary antibodies for p-NF- κ B, NF- κ B, β -actin; secondary antibodies)
- ELISA kit for TNF- α quantification
- Griess reagent for nitric oxide measurement

Procedure:

- Cell Culture and Treatment:
 - Culture RAW 264.7 macrophages in complete medium until they reach 70-80% confluency.
 - Seed the cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for cytokine and NO analysis).
 - Treat the cells with varying concentrations of GOS for a specified duration (e.g., 24 hours). Include a vehicle control and an LPS-treated positive control.
- Western Blotting for NF- κ B Activation:
 - After treatment, lyse the cells and extract total protein.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against phosphorylated NF- κ B p65 and total NF- κ B p65. Use β -actin as a loading control.

- Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
- ELISA for TNF- α Secretion:
 - Collect the cell culture supernatant after treatment.
 - Quantify the concentration of TNF- α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Nitric Oxide (NO) Assay:
 - Collect the cell culture supernatant.
 - Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.



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Fig. 3: Macrophage Activation by GOS via the TLR4-NF-κB Pathway.

Conclusion

Guluronic acid sodium is a versatile and biocompatible polymer component with significant potential in drug delivery, tissue engineering, and immunomodulation. Its well-defined gelling properties, coupled with its biological activity, make it a subject of ongoing research and a valuable tool for the development of novel therapeutic strategies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the capabilities of this important biomaterial.

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